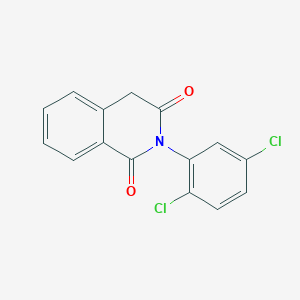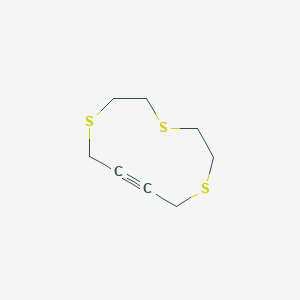
1,4,7-Trithiacycloundec-9-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7-Trithiacycloundec-9-yne is a cyclic thioether compound with an alkyne functionality.
Métodos De Preparación
1,4,7-Trithiacycloundec-9-yne can be synthesized through the reaction of 1,4-dichlorobut-2-yne with various thiol compounds under high dilution conditions. The reaction typically uses potassium hydroxide as a deprotonating agent and industrial methylated spirits as the solvent. This method yields the desired thiacycloalkyne in high purity .
Análisis De Reacciones Químicas
1,4,7-Trithiacycloundec-9-yne undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne functionality to alkenes or alkanes.
Substitution: The sulfur atoms in the ring can participate in nucleophilic substitution reactions.
Coordination: The alkyne functionality can coordinate with transition metals to form various complexes
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and transition metal complexes like molybdenum carbonyl . Major products formed from these reactions include sulfoxides, sulfones, alkenes, alkanes, and metal complexes .
Aplicaciones Científicas De Investigación
1,4,7-Trithiacycloundec-9-yne has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,4,7-Trithiacycloundec-9-yne involves its ability to coordinate with metal ions through its sulfur atoms and alkyne functionality. This coordination can alter the electronic properties of the metal ions, leading to various chemical and biological effects . The molecular targets include transition metals like molybdenum and cobalt, and the pathways involved include coordination and redox reactions .
Comparación Con Compuestos Similares
1,4,7-Trithiacycloundec-9-yne is unique among thiacycloalkynes due to its specific ring size and alkyne functionality. Similar compounds include:
1,4,7-Trithiacyclononane: A smaller ring compound with similar sulfur coordination properties.
1,5-Dithiacyclonon-7-yne: Another thiacycloalkyne with a different ring size and fewer sulfur atoms.
1,7-Dithia-4-oxa-cycloundec-9-yne: A compound with both sulfur and oxygen atoms in the ring.
Propiedades
Número CAS |
158548-70-0 |
|---|---|
Fórmula molecular |
C8H12S3 |
Peso molecular |
204.4 g/mol |
Nombre IUPAC |
1,4,7-trithiacycloundec-9-yne |
InChI |
InChI=1S/C8H12S3/c1-2-4-10-6-8-11-7-5-9-3-1/h3-8H2 |
Clave InChI |
ZLWZHBFKOMIQOA-UHFFFAOYSA-N |
SMILES canónico |
C1CSCC#CCSCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


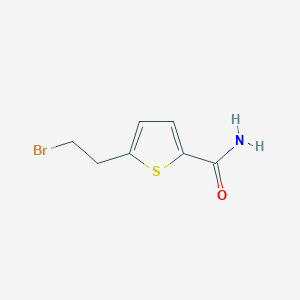
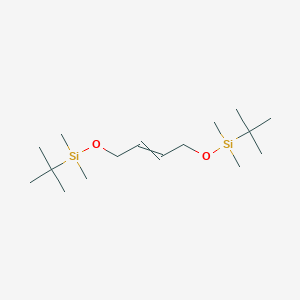
![1-[(4-Chlorophenoxy)methyl]pyrano[2,3-c][1]benzopyran-5(3H)-one](/img/structure/B14283718.png)
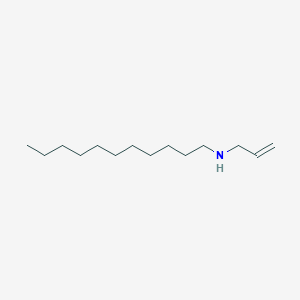
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
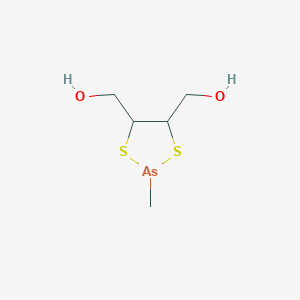

![lithium;1,3,5-trimethyl-2-[3-(2,4,6-trimethylphenyl)benzene-2-id-1-yl]benzene](/img/structure/B14283751.png)
![1,2,3-Trifluoro-5-[2-(4-pentylcyclohexyl)ethyl]benzene](/img/structure/B14283756.png)
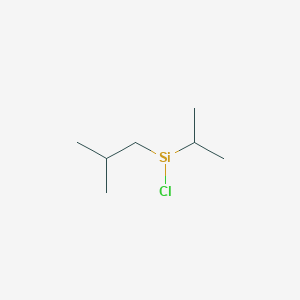
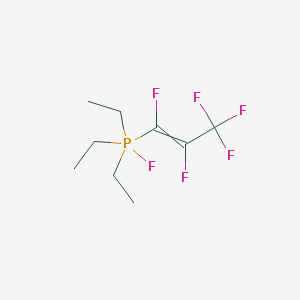
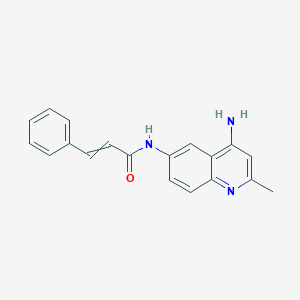
![Prop-2-en-1-yl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B14283777.png)
